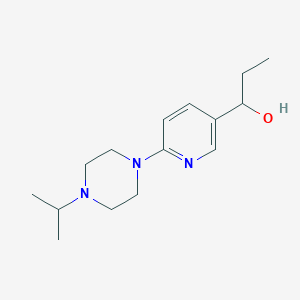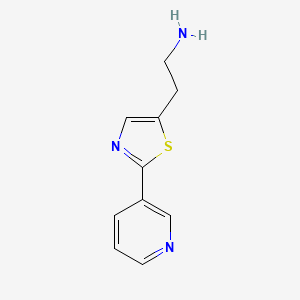
2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine is a heterocyclic compound that features both a pyridine and a thiazole ring. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position, while the pyridine ring can undergo nucleophilic substitution at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine is unique due to the presence of both pyridine and thiazole rings, which confer a combination of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields .
特性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
2-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H11N3S/c11-4-3-9-7-13-10(14-9)8-2-1-5-12-6-8/h1-2,5-7H,3-4,11H2 |
InChIキー |
RBVVQTOTKUKBEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


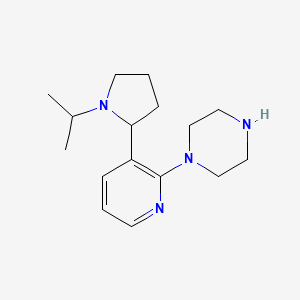
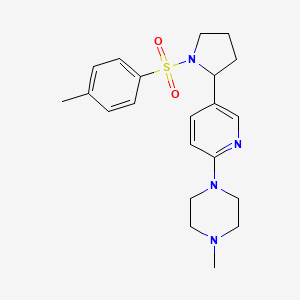

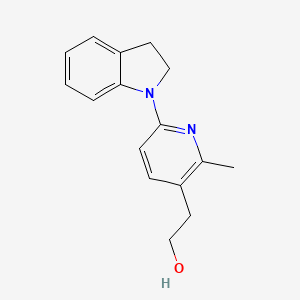
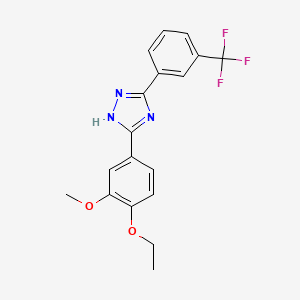
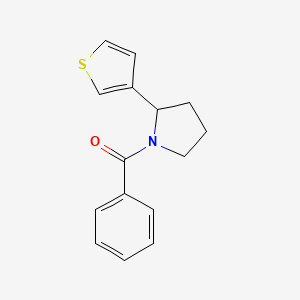

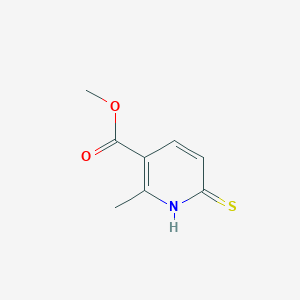
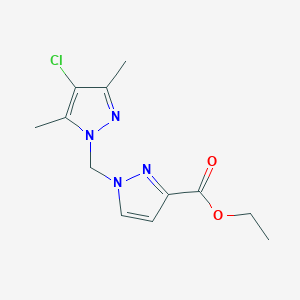
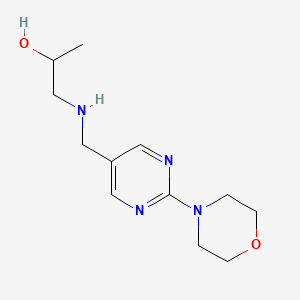
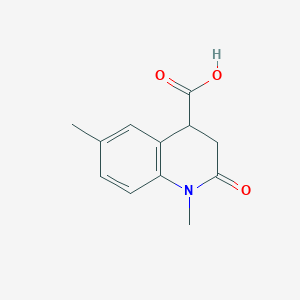
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
